pKa and Acidity Comparison: 3-Chlorothiophenol (5.83) vs. 4-Chlorothiophenol (5.90) vs. Thiophenol (~6.6)
The acidity of the thiol group, as measured by its pKa, directly governs the extent of thiolate formation under given pH conditions, which in turn controls nucleophilic reactivity in S-alkylation, Michael addition, and metal coordination. The predicted pKa of 3-chlorothiophenol is 5.83 ± 0.10 . This places its acidity between unsubstituted thiophenol (pKa ≈ 6.6) [1] and the para-isomer 4-chlorothiophenol, for which a pKa of 5.90 (25 °C) is reported [2]. The meta-chlorine substituent is less effective at stabilizing the thiophenolate anion through resonance than a para-chlorine, resulting in a slightly lower pKa than the para isomer but a higher pKa than more strongly electron-withdrawing ortho or para substituents. This intermediate acidity is critical for applications requiring controlled deprotonation without excessive background reactivity.
| Evidence Dimension | Acid dissociation constant (pKa) of thiol group |
|---|---|
| Target Compound Data | 5.83 ± 0.10 (predicted, 25 °C) |
| Comparator Or Baseline | 4-Chlorothiophenol: 5.90 (25 °C); Thiophenol (unsubstituted): ≈ 6.6 |
| Quantified Difference | 3-Cl thiophenol is ~0.07 pKa units more acidic than 4-Cl analog; ~0.8 units more acidic than thiophenol |
| Conditions | Aqueous solution, 25 °C; 3-Cl value is predicted via thermodynamic cycle calculation; 4-Cl value is experimentally derived |
Why This Matters
The pKa of 5.83 provides a quantifiable window of acidity that dictates thiolate availability for nucleophilic reactions, distinguishing 3-chlorothiophenol from both the less acidic parent thiol and the more extensively studied 4-chloro isomer.
- [1] Bordwell, F. G. Equilibrium Acidities in Dimethyl Sulfoxide Solution. Acc. Chem. Res. 1988, 21, 456-463. (Referenced pKa of thiophenol ~6.6). View Source
- [2] ChemicalBook. 4-Chlorothiophenol. pKa: 5.9 (25 °C). Accessed 2026. View Source
